Pentafluorobenzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentafluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF5O/c8-7(14)1-2(9)4(11)6(13)5(12)3(1)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHOHFDYWMPGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67924-15-6 (unspecified acetate) | |
| Record name | Pentafluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002251505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90177033 | |
| Record name | Pentafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2251-50-5 | |
| Record name | Pentafluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2251-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002251505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2251-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAFLUOROBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RXU8P4SDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance in Contemporary Synthetic Chemistry
Pentafluorobenzoyl chloride is a highly reactive acyl chloride that serves as a versatile building block and derivatizing agent. chemimpex.comnih.gov Its importance in modern synthetic chemistry is underscored by its utility in creating complex molecules with tailored properties.
The strong electrophilic nature of the acyl chloride, enhanced by the five electron-withdrawing fluorine atoms, makes it highly susceptible to nucleophilic substitution reactions. ontosight.aichemimpex.com This reactivity is harnessed in the synthesis of a wide array of compounds, including esters, amides, and ketones.
A particularly notable application of PFBC is in the formation of pentafluorobenzoyl esters. This derivatization is frequently employed in analytical chemistry, especially in conjunction with gas chromatography (GC). nih.govlookchem.com The resulting derivatives exhibit increased volatility and are readily detectable by electron capture detectors, enabling the sensitive analysis of various compounds such as amines, amides, and phenols. nih.govchemicalbook.com
Furthermore, the pentafluorobenzoyl group can influence the pharmacokinetic properties of drug candidates, making PFBC a valuable reagent in medicinal chemistry for the synthesis of fluorinated pharmaceuticals. chemimpex.compubcompare.ai The introduction of fluorine atoms can enhance metabolic stability and binding affinity. chemimpex.com
Historical Context and Evolution of Research Trajectories for Pfbc
The development of organofluorine chemistry in the mid-20th century paved the way for the synthesis and exploration of compounds like pentafluorobenzoyl chloride. Initially, its applications were likely focused on its role as a reactive intermediate in the synthesis of other fluorinated materials.
Over time, research has evolved to capitalize on the specific attributes of the pentafluorobenzoyl group. A significant trajectory has been its extensive use as a derivatizing agent for sensitive analytical detection. nih.gov Early studies focused on establishing reaction protocols for this purpose, which sometimes involved time-consuming reactions and the presence of reagent artifacts. researchgate.net
More recent research has aimed to optimize these derivatization strategies. For instance, studies have investigated optimal reaction conditions, such as temperature and time, and the use of microwave-assisted derivatization to shorten reaction times. nih.govresearchgate.net Additionally, research has explored the non-catalytic role of certain additives in enhancing derivatization reactions. sigmaaldrich.comsigmaaldrich.cn
Another evolving research area is the use of PFBC in materials science. It is employed in the synthesis of fluorinated polymers, which are known for their high thermal stability and chemical resistance. chemimpex.com Recent studies have also demonstrated its use in modifying the surface of nanoparticles. researchgate.net Furthermore, PFBC has been utilized in the synthesis of novel ionic conjugated polymers. tandfonline.com A recent development has seen PFBC used as an activating agent in macrolactonization reactions, offering an efficient route to a variety of macrocyclic compounds. researchgate.net
Scope of Pfbc in Modern Chemical Sciences
Synthesis of this compound from Precursors
The primary and most common precursor for the synthesis of this compound is pentafluorobenzoic acid. ontosight.aichemicalbook.comchemicalbook.com The conversion of the carboxylic acid to the corresponding acyl chloride is a fundamental transformation in organic chemistry, often achieved through the use of specific chlorinating agents.
Routes from Pentafluorobenzoic Acid
The synthesis of this compound is principally achieved from pentafluorobenzoic acid. ontosight.aichemicalbook.comchemicalbook.com This process involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom. Several reagents can accomplish this transformation, with thionyl chloride and phosphorus pentachloride being notable examples. ontosight.ai The high reactivity of pentafluorobenzoic acid, attributed to the strong electron-withdrawing effect of the fluorine atoms, facilitates this conversion. acs.org
Role of Thionyl Chloride in PFBC Synthesis
Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids, including the production of this compound. ontosight.aiwikipedia.orgmasterorganicchemistry.com The reaction between pentafluorobenzoic acid and an excess of thionyl chloride, typically under reflux conditions for a period of time, leads to the formation of this compound in high yield. chemicalbook.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. wikipedia.orgmasterorganicchemistry.com The mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form a reactive intermediate, which then collapses to the acyl chloride. masterorganicchemistry.com In some cases, a catalyst such as dimethylformamide (DMF) can be used to accelerate the reaction. reddit.com
Electrophilic Nature and Nucleophilic Substitution Reactions
The chemical reactivity of this compound is dominated by its strong electrophilic character. chemimpex.comscbt.com The carbonyl carbon is rendered highly electron-deficient by the inductive effect of the chlorine atom and the five fluorine atoms on the aromatic ring. This pronounced electrophilicity makes it highly susceptible to attack by nucleophiles, leading to a variety of nucleophilic acyl substitution reactions. chemimpex.comnottingham.ac.uk These reactions are fundamental to its application as a derivatizing agent and a building block in the synthesis of more complex molecules. chemimpex.comlookchem.com
Reaction with Amines and Amides
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted pentafluorobenzamides. greyhoundchrom.comresearch-solution.comjfda-online.com This acylation reaction is a robust and efficient method for forming amide bonds. The high reactivity of PFBC allows these reactions to often proceed under mild conditions. jfda-online.com Similarly, it can react with amides. greyhoundchrom.com For instance, it can be used to activate the carbonyl group of amides, facilitating subsequent reactions with other nucleophiles like amines to form amidinium ions. uzh.ch
Derivatization of Hydroxyl-Containing Compounds
This compound is an effective reagent for the derivatization of compounds containing hydroxyl groups, such as alcohols and phenols. greyhoundchrom.comresearch-solution.comnih.gov The reaction results in the formation of pentafluorobenzoyl esters. researchgate.net This derivatization is particularly valuable in analytical chemistry, as the resulting esters are often more volatile and exhibit enhanced detectability in techniques like gas chromatography, especially with electron capture detection (ECD) or negative ion chemical ionization mass spectrometry (NICI-MS). nih.gov Reaction conditions for these derivatizations can vary, with temperatures typically ranging from 60 to 120 °C and reaction times from 20 to 270 minutes. nih.gov The derivatization is also applicable to other hydroxyl-containing compounds like steroids. lookchem.comnih.gov
| Reactant Type | Reaction Product | Typical Reaction Conditions | Reference |
| Alcohols | Pentafluorobenzoyl Esters | 60-120 °C, 20-270 min | nih.gov |
| Phenols | Pentafluorobenzoyl Esters | Not specified | research-solution.com |
| Steroids | Pentafluorobenzoyl Esters | Not specified | lookchem.comnih.gov |
Interactions with Thiol and Amino Groups
This compound also reacts with compounds containing thiol (-SH) and amino (-NH₂) groups. greyhoundchrom.comresearchgate.net The reaction with thiols yields thioesters, while the reaction with amino groups, as discussed previously, forms amides. research-solution.comlibretexts.org The high reactivity of PFBC makes it a useful reagent for modifying molecules containing these functional groups. jfda-online.com The derivatization of thiols is another important application in analytical chemistry, similar to that of alcohols, to enhance their chromatographic properties and detection sensitivity. nih.gov The reaction with amino groups is a cornerstone of its use in peptide chemistry and the synthesis of various nitrogen-containing compounds. uzh.ch
| Functional Group | Product of Reaction with PFBC |
| Primary Amine (-NH₂) | N-substituted Pentafluorobenzamide |
| Secondary Amine (-NHR) | N,N-disubstituted Pentafluorobenzamide |
| Thiol (-SH) | S-Pentafluorobenzoyl Thioester |
Formation of Mixed Anhydrides for Enhanced Reactivity
This compound (PFBC) serves as a potent activating agent in a variety of organic transformations through the formation of mixed anhydrides. This strategy offers enhanced reactivity, enabling challenging reactions such as macrolactonizations to proceed with high efficiency. researchgate.netresearchgate.netnih.gov The strong electron-withdrawing nature of the pentafluorophenyl group significantly activates the carbonyl group of the mixed anhydride (B1165640), making it highly susceptible to nucleophilic attack. researchgate.netnih.gov This heightened reactivity, combined with the potential for supramolecular interactions to pre-organize the substrate, makes PFBC a superior choice over traditional reagents in many synthetic applications. snnu.edu.cnpiancatalysis.comchemrxiv.org
Mechanism of Mixed Anhydride Formation
The formation of a mixed anhydride using this compound is a key step that enhances the reactivity of carboxylic acids. The reaction is typically initiated by the deprotonation of a carboxylic acid using a base, such as triethylamine (B128534), to form a carboxylate. This carboxylate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent displacement of the chloride ion results in the formation of the mixed anhydride. acs.org
The exceptional reactivity of the resulting mixed anhydride is attributed to the powerful electron-withdrawing effect of the pentafluorophenyl group. This effect greatly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol, for instance. researchgate.netnih.gov This activation is crucial for promoting intramolecular cyclization in the synthesis of macrolactones. researchgate.netbenchchem.com
Role in Macrolactonization Reactions
The formation of mixed anhydrides with this compound is a highly effective strategy for macrolactonization reactions, which are essential for the synthesis of macrolactones and macrodiolides. researchgate.netresearchgate.netbenchchem.com This method has been shown to be versatile, allowing for the synthesis of a wide array of macrocyclic structures with high efficiency and selectivity. researchgate.netchemrxiv.org The process is often more practical and conceptually advanced compared to classic macrolactonization methods like the Yamaguchi and Shiina protocols. piancatalysis.com A significant advantage of using PFBC is that the byproduct, pentafluorobenzoic acid, is highly soluble in water, which simplifies its removal during the workup process. researchgate.netchemrxiv.org
The use of this compound as an activating agent enables the efficient synthesis of a diverse range of macrolactones and macrodiolides from their corresponding seco-acids and diacids. researchgate.netpiancatalysis.com This method has proven successful for the formation of 11- to 21-membered macrolactones. researchgate.net The reaction conditions are generally mild, and the protocol has been shown to be compatible with a variety of functional groups. researchgate.netchemrxiv.org For instance, seco-acids containing triazole, 1,3-butadiyne (B1212363), and alkene moieties have been successfully cyclized to their corresponding macrolactones in good yields. chemrxiv.org The framework of resorcylic lactones has also been accessed using this methodology. chemrxiv.org
The synthesis of macrodiolides can also be achieved through the intermolecular reaction of diacids with diols, facilitated by the formation of a mixed anhydride with this compound. piancatalysis.com This demonstrates the broad applicability of this method in constructing complex macrocyclic systems.
Below is a table summarizing the synthesis of various macrolactones using this compound-mediated macrolactonization.
| Seco-Acid Precursor | Ring Size | Functional Groups Present | Yield (%) | Reference |
| 10-Hydroxydecanoic acid | 11 | Alkyl chain | 31 | chemrxiv.org |
| Precursor for a 13-membered ring | 13 | Not specified | 72 | chemrxiv.org |
| Precursor for a 15-membered ring | 15 | Not specified | 81 | chemrxiv.org |
| Precursor with a triazole moiety | Not specified | Triazole | 65-89 | chemrxiv.org |
| Precursor with a 1,3-butadiyne moiety | Not specified | 1,3-Butadiyne | 65-89 | chemrxiv.org |
| Precursor with an alkene moiety | Not specified | Alkene | 65-89 | chemrxiv.org |
| Precursor for resorcylic lactone framework | Not specified | Aromatic, hydroxyl | 76 | chemrxiv.org |
Beyond macrolactonization, the enhanced reactivity of mixed anhydrides derived from this compound extends to intermolecular esterification reactions. piancatalysis.com The general principle involves the activation of a carboxylic acid with PFBC to form the mixed anhydride, which then readily reacts with an alcohol to form the corresponding ester. research-solution.comaocs.org This method is particularly useful for the esterification of less reactive alcohols, including phenol (B47542) derivatives. researchgate.net The high reactivity of the mixed anhydride allows these reactions to proceed efficiently under mild conditions. researchgate.netpiancatalysis.com
The process is not limited to simple ester formation and can be applied in various derivatization techniques for analytical purposes, such as gas chromatography, where the conversion of organic acids to their esters improves their volatility and chromatographic behavior. research-solution.com
Kinetic Studies and DFT Computations on Reactivity
To understand the superior reactivity of the pentafluorobenzoyl group in these reactions, extensive mechanistic investigations, including kinetic studies and Density Functional Theory (DFT) computations, have been performed. researchgate.netnih.govpiancatalysis.com Kinetic studies have confirmed that the formation of the mixed anhydride with this compound significantly accelerates the rate of macrolactonization. researchgate.netbenchchem.com These studies often involve monitoring the reaction progress using techniques like ¹H and ¹⁹F NMR spectroscopy. researchgate.net
DFT computations have provided valuable insights into the stability of reaction intermediates and transition states. researchgate.netsnnu.edu.cn These calculations help to rationalize the observed reactivity and selectivity. For example, computational analyses have been used to identify stable conformers of the mixed anhydride, suggesting that non-covalent interactions, such as lone pair-π and π-π interactions, may play a role in pre-organizing the substrate for cyclization. snnu.edu.cnpiancatalysis.com This pre-organization is thought to favor the desired intramolecular macrolactonization over intermolecular oligomerization processes. snnu.edu.cn
Catalysis in PFBC-Mediated Reactions
While many applications of this compound in mixed anhydride formation for macrolactonization proceed efficiently with a stoichiometric amount of a base like triethylamine, there is also research into catalytic systems involving PFBC. chemrxiv.org Palladium-phosphine complexes, for instance, have been shown to catalyze the reaction of this compound with hexamethyldisilane, leading to the formation of pentafluorophenyltrimethylsilane. acs.org In this process, the palladium complex facilitates the oxidative addition of PFBC and subsequent decarbonylation. acs.org
In the context of forming C-N bonds, palladium catalysis has been employed in the cyclization of O-pentafluorobenzoyl oxime esters with alkenes to generate chiral pyrrolines. rsc.org The choice of ligand on the palladium catalyst was found to be crucial for achieving enantioselectivity in these Narasaka-Heck type cyclizations. rsc.org
Furthermore, the concept of using a catalytic amount of an activating agent is a significant goal in synthetic chemistry. While stoichiometric amounts of PFBC are common in the macrolactonization reactions discussed, the development of catalytic variants remains an area of interest. The high efficiency of PFBC as an activating agent makes it a candidate for the design of new catalytic cycles where the activating group can be regenerated.
Role of Specific Catalysts in PFBC Reactions
The utility of this compound in synthesis is significantly enhanced by the use of specific catalysts that can control reaction pathways and efficiency. These catalysts range from organocatalysts to transition metal complexes and simple bases, each playing a distinct role in activating PFBC or the substrate it reacts with.
N-heterocyclic carbenes (NHCs) have been identified as potent acylation catalysts in reactions involving PFBC. researchgate.net They are particularly effective in mediating macrocyclizations. In these processes, the NHC catalyst not only facilitates the formation of large rings (macrolactones) but can also simultaneously control the stereochemistry of the product, leading to planar chirality. researchgate.net Another catalytic system for macrolactonization employs Ru-MACHO, a ruthenium-based catalyst, which proceeds via an intramolecular dehydrogenative coupling of primary alcohols. researchgate.net
Palladium catalysts are also utilized in reactions with aroyl chlorides, including PFBC. acs.org However, in certain advanced applications like catalytic carbochlorocarbonylation, which aims to add the C-COCl bond across an unsaturated C-C bond, highly electron-poor acid chlorides such as PFBC have been found to be unsuitable, failing to yield the desired product under tested conditions. nih.govchemrxiv.org
Lewis acids, such as Aluminum chloride (AlCl₃), are classic catalysts for Friedel-Crafts acylation reactions, a common transformation for acyl chlorides like PFBC. fluorine1.ru These catalysts activate the acyl chloride, facilitating electrophilic aromatic substitution.
Simple organic bases are also crucial. Pyridine (B92270) is often used as a catalyst, particularly in derivatization reactions where PFBC is used to modify hydroxyl groups on polymer surfaces. utoronto.ca Similarly, triethylamine is employed as a base in macrolactonization reactions where PFBC serves as an activating agent by forming a mixed anhydride. chemrxiv.org The addition of catalysts like trimethylchlorosilane has also been explored to improve the efficiency of derivatization reactions. nih.gov
The following table summarizes the roles of various catalysts in reactions involving this compound:
Table 1: Catalysts in this compound Reactions
| Catalyst/System | Reaction Type | Role of Catalyst |
|---|---|---|
| N-heterocyclic carbene (NHC) | Macrolactonization | Acylation catalyst; mediates cyclization and controls planar chirality. researchgate.net |
| Ru-MACHO / Cs₂CO₃ | Macrolactonization | Catalyzes intramolecular dehydrogenative coupling of alcohols. researchgate.net |
| Palladium (Pd) Complexes | Cross-coupling | General catalyst for reactions of aroyl chlorides. acs.org Not effective for all types, e.g., carbochlorocarbonylation. nih.govchemrxiv.org |
| Aluminum chloride (AlCl₃) | Friedel-Crafts Acylation | Lewis acid that activates the acyl chloride for electrophilic substitution. fluorine1.ru |
| Pyridine | Derivatization/Esterification | Base catalyst, enhances reactivity of PFBC with hydroxyl groups. utoronto.ca |
Green Chemistry Approaches in Catalysis with PFBC
In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign catalytic methods for reactions involving PFBC. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. fzgxjckxxb.com
One significant area of improvement is in Friedel-Crafts acylation. Traditional catalysts like aluminum chloride generate stoichiometric amounts of hazardous waste. A greener alternative is the use of solid acid catalysts, such as sulfated zirconia, which are reusable and can lead to highly selective product formation, thus minimizing waste and simplifying purification. rsc.org
Phase-transfer catalysis (PTC) represents another green strategy. PTC facilitates reactions between reagents in immiscible phases (e.g., aqueous and organic), which can reduce or eliminate the need for hazardous organic solvents. fzgxjckxxb.com This method, often employing catalysts like quaternary ammonium (B1175870) salts, is applicable to a wide range of organic syntheses and aligns with the goal of primary pollution prevention. fzgxjckxxb.comyoutube.com
Microwave-accelerated derivatization (MAD) is a technique that applies green chemistry principles to improve reaction efficiency. nih.gov Compared to conventional heating methods, microwave heating can dramatically reduce reaction times—for instance, from 45 minutes to just 3 minutes for PFBoylCl derivatization—and lower energy consumption. nih.gov This rapid, efficient heating is a key advantage of microwave-assisted organic synthesis. nih.gov The broader context of green catalysis encourages the development of systems that are recyclable, operate under mild conditions, and utilize non-toxic materials, including water as a solvent or even bio-based catalysts like citric acid. wiley.comscrivenerpublishing.commdpi.com
Table 2: Green Chemistry Strategies for PFBC Reactions
| Strategy | Green Principle | Example/Application |
|---|---|---|
| Solid Acid Catalysts | Waste Reduction, Catalyst Recyclability | Replacing AlCl₃ with sulfated zirconia in Friedel-Crafts acylations. rsc.org |
| Phase-Transfer Catalysis (PTC) | Reduction of Hazardous Solvents | Enables use of water or biphasic systems, reducing reliance on organic solvents. fzgxjckxxb.com |
Stereochemical Control in PFBC-Related Syntheses
Controlling stereochemistry is a central challenge in organic synthesis. This compound can be a key component in synthetic strategies designed to produce specific stereoisomers of a target molecule. This control can be exerted either through catalysts that interact with a PFBC-derived substrate or by using the pentafluorobenzoyl group itself to influence the stereochemical outcome of a reaction.
An innovative approach uses an N-heterocyclic carbene (NHC) not just to catalyze a reaction but to actively control its stereochemistry. In certain macrolactonization reactions, an achiral starting material is treated with PFBC, and the NHC catalyst then mediates the ring-closing step in a way that creates a specific planar chirality, yielding enantiomerically enriched macrolactones. researchgate.net
PFBC is also used to prepare substrates for stereocontrolled transformations. In one example, a chiral alcohol is reacted with PFBC to form a pentafluorobenzoyl allylic silane. sci-hub.st This intermediate then undergoes a copper(I)-mediated substitution reaction that proceeds with high diastereoselectivity (anti-Sₙ2'). sci-hub.st The pentafluorobenzoyl group is introduced to create a specific, stereochemically defined intermediate that is crucial for the subsequent stereoselective bond formation. sci-hub.st
The strong dipole moment of the highly fluorinated phenyl ring can also be a tool for stereocontrol. rsc.org While studied more with the related pentafluorosulfanyl (SF₅) group, the principle applies: the electrostatic properties and steric bulk of the C₆F₅ group can influence the transition state of a reaction, favoring the formation of one diastereomer over another. rsc.org This effect is particularly relevant in processes with significant charge separation in the transition state, such as in cycloadditions. rsc.org Furthermore, chiral ligands incorporating fluorinated aromatic groups are being developed. For instance, a chiral N-pentafluorobenzyl-PyBidine ligand, in complex with zinc acetate, has been used to catalyze the asymmetric chlorination of β-ketoesters, achieving good enantioselectivity. mdpi.com This demonstrates how the electronic properties of the pentafluorophenyl moiety can be incorporated into a catalyst's structure to create a specific chiral environment for a reaction. mdpi.com
Pharmaceutical Development and Medicinal Chemistry
In the realm of pharmaceutical sciences, this compound serves as a key building block and intermediate in the synthesis of new chemical entities. chemimpex.comlookchem.com Its utility spans from the creation of fluorinated drug candidates to its use in specific, complex synthetic pathways.
Synthesis of Fluorinated Drug Candidates
This compound is instrumental in the synthesis of fluorinated drug candidates. chemimpex.com The incorporation of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance various properties. The use of this reagent allows for the direct introduction of a pentafluorophenyl group, a moiety known to impart unique characteristics to the parent molecule. chemimpex.compubcompare.ai This approach is a cornerstone in the development of novel pharmaceuticals with potentially improved efficacy and metabolic stability. pubcompare.ai
Influence of Fluorination on Pharmacokinetic Properties
The introduction of fluorine, often via reagents like this compound, can significantly alter the pharmacokinetic profile of a drug candidate. chemimpex.comtandfonline.com Fluorination can impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. tandfonline.comresearchgate.net
Key Impacts of Fluorination:
| Pharmacokinetic Parameter | Influence of Fluorination |
| Metabolic Stability | Increased due to the strength of the C-F bond, making the molecule less susceptible to metabolic degradation. tandfonline.com |
| Lipophilicity | Generally increases, which can enhance membrane permeability and absorption. researchgate.net |
| Binding Affinity | Can be improved by creating favorable interactions with the target protein. tandfonline.com |
| Bioavailability | Can be enhanced by reducing the basicity of nearby functional groups, leading to better membrane permeation. tandfonline.com |
The "super-trifluoromethyl group" (SF5) is another example of a fluorine-containing moiety that demonstrates high thermal and chemical stability, electronegativity, and lipophilicity, properties often sought in drug discovery. mdpi.com
Intermediate in Specific Drug Synthesis Pathways
This compound plays a crucial role as an intermediate in the synthesis of specific drugs. A notable example is its use in the production of the fluoroquinolone antibiotic, Sparfloxacin. semanticscholar.org In this multi-step synthesis, this compound is a key starting material that undergoes a series of reactions to form the core structure of the final drug molecule. semanticscholar.org
Synthesis Pathway of Sparfloxacin (Simplified):
Chlorination: Pentafluorobenzoic acid is treated with thionyl chloride to yield this compound (SF1). semanticscholar.org
Condensation: SF1 reacts with diethyl malonate to form 3-oxo-3-(pentafluorophenyl)propionic acid ethyl ester (SF2). semanticscholar.org
Cyclization: Subsequent reactions involving cyclopropyl (B3062369) amine lead to the formation of the quinolone core structure. semanticscholar.org
This highlights the importance of this compound as a foundational element in constructing complex pharmaceutical compounds.
Synthesis of Benzimidazole-Based Fused Polyheterocycles
This compound is utilized in the synthesis of benzimidazole-based fused polyheterocycles. arkat-usa.orgumich.edu These structures are of significant interest in medicinal chemistry due to their diverse biological activities, including potential antitumor, sedative, and immunosuppressive properties. arkat-usa.org For instance, the reaction of 2-aminothiophenol (B119425) with this compound in pyridine leads to the formation of 1,2,3,4-tetrafluoro-12H-benzimidazo[2,1-b] chemimpex.comarkat-usa.orgbenzothiazin-12-one. arkat-usa.org
Aza-Heck Precursors in Total Synthesis
While direct search results for "Aza-Heck Precursors" and "this compound" are limited, the broader context of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, is relevant to the synthesis of complex heterocyclic systems. These methodologies are employed in the construction of polyheterocyclic systems, which can include benzimidazole (B57391) derivatives. dokumen.pub The functionalization of benzimidazoles and related heterocycles often involves palladium-catalyzed reactions where precursors prepared from reagents like this compound could potentially be used.
Polymer Chemistry and Advanced Materials
This compound is a significant monomer and surface modifier in the field of polymer chemistry and materials science. chemimpex.comlookchem.com Its incorporation into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties. chemimpex.com
One area of application is in the creation of fluorinated polymers. For example, it can be used to modify the surface of materials like silica (B1680970) by grafting a pentafluorophenone ring onto a polydopamine (PDA) shell through amidation. mdpi.com This modification introduces fluorine-containing groups that can improve the dispersibility and compatibility of fillers within a polymer matrix, such as in polytetrafluoroethylene (PTFE) composites. mdpi.com Another example is the synthesis of ionic conjugated polymers like poly(2-ethynyl-N-pentafluorobenzoylpyridinium chloride) [PEPBPC], which is synthesized from 2-ethynylpyridine (B158538) and this compound. tandfonline.com This polymer exhibits a conjugated backbone with N-pentafluorobenzoylpyridinium chloride substituents. tandfonline.com
The introduction of the pentafluorobenzoyl group has also been explored in the development of self-assembled fluorinated organogelators. mdpi.com These materials can form gels in various solvents and have potential applications in surface modification. Furthermore, research has shown its use in modifying polysulfones to create materials with specific ion exchange capacities for potential use in membranes. rsc.org
Production of Fluorinated Polymers
This compound is a key ingredient in the synthesis of fluorinated polymers. chemimpex.com These polymers are notable for their enhanced chemical resistance and thermal stability, making them suitable for demanding applications. chemimpex.com
Enhancing Chemical Resistance and Thermal Stability
The incorporation of the pentafluorobenzoyl group into polymer structures significantly boosts their resistance to chemical attack and their ability to withstand high temperatures. chemimpex.com The strong carbon-fluorine bonds within the pentafluorophenyl ring are highly stable and less susceptible to cleavage by heat or chemical reagents. This inherent stability is transferred to the resulting polymer, leading to materials that can operate in harsh environments without significant degradation. Research has shown that fluorinated aromatic polyimides and polycarbonates containing these moieties exhibit higher thermo-oxidative stability compared to their non-fluorinated counterparts. dtic.mil
A study focused on modifying polytetrafluoroethylene (PTFE) surfaces demonstrated that the introduction of pentafluorobenzoyl groups can alter surface properties, which is indicative of the chemical changes and stability imparted by this functional group. mdpi.com Another approach involved the synthesis of fluorinated polycarbonates and polyimides, where the inclusion of fluorine-containing monomers derived from related perfluoro-aromatic compounds led to polymers with enhanced thermal stability. dtic.mil
Applications in Coatings and High-Performance Materials
The enhanced properties of fluorinated polymers derived from this compound make them ideal for use in protective coatings and other high-performance materials. chemimpex.com These coatings can provide a barrier against corrosive chemicals and high temperatures, extending the lifespan of the underlying substrate.
In the electronics industry, for example, materials with high thermal stability and controlled thermal expansion are crucial. Research has shown that modifying silica particles with a polydopamine shell and subsequently with this compound can create fillers for polytetrafluoroethylene (PTFE) composites. mdpi.com These composites exhibit a significantly reduced coefficient of thermal expansion, making them suitable for applications like copper-clad laminates in high-frequency communications. mdpi.com The fluorinated groups improve the compatibility and dispersion of the fillers within the PTFE matrix, leading to enhanced mechanical strength and toughness. mdpi.com
Synthesis of Conjugated Polymers
This compound plays a crucial role in the synthesis of novel ionic conjugated polymers. A notable example is the non-catalyst polymerization of 2-ethynylpyridine with this compound to produce poly(2-ethynyl-N-pentafluorobenzoylpyridinium chloride) [PEPBPC]. tandfonline.comdeepdyve.comkstudy.com This process yields a polymer with a conjugated backbone and N-pentafluorobenzoylpyridinium chloride as substituents. tandfonline.com
The resulting polymer exhibits interesting photophysical and electrochemical properties. For instance, the photoluminescence maximum peak of PEPBPC is located at 627 nm, corresponding to a photon energy of 1.98 eV. tandfonline.com Furthermore, cyclic voltammetry studies have shown that the polymer has a stable electrochemical window between -1.25 and 1.75V. tandfonline.com These characteristics make such conjugated polymers potential candidates for applications in organic electronics and optoelectronics.
Modification of Polysulfone (PSU) Backbones
This compound and related pentafluorophenyl-containing compounds are utilized in the modification of polysulfone (PSU) backbones to introduce specific functionalities. rsc.orgresearchgate.net PSU is a commercially available polymer known for its good film-forming properties, high thermal and chemical resistance, and its capacity for modification. rsc.orgresearchgate.net
Introduction of Phosphonic Acid Groups
One significant modification of PSU involves the introduction of phosphonic acid groups. rsc.orgresearchgate.net This is typically achieved in a multi-step process. First, the PSU backbone is lithiated, and then a pentafluorophenyl-containing electrophile is introduced. rsc.org Subsequently, the para-fluoro atom of the pentafluorophenyl group undergoes a nucleophilic substitution reaction, often a Michaelis-Arbuzov reaction with tris(trimethylsilyl)phosphite, to introduce the phosphonic acid group after hydrolysis. rsc.orgresearchgate.netrsc.org
The introduction of phosphonic acid groups into a perfluoroaromatic moiety is advantageous because these groups are significantly more acidic than those attached to non-fluorinated aromatic rings. rsc.org This increased acidity is due to the strong electron-withdrawing effect of the fluorine atoms, which stabilizes the resulting phosphonate (B1237965) anion. rsc.org
Development of Ion-Conducting Polymers and Membranes
The phosphonated PSU derivatives are developed primarily for their ion-conducting properties, making them promising materials for membranes in electrochemical applications such as high-temperature proton exchange membrane fuel cells (HT-PEMFCs). rsc.orgresearchgate.net Polymers containing phosphonic acid groups can conduct protons even under low humidity conditions, a key advantage for HT-PEMFCs. rsc.org
Research has demonstrated the successful synthesis of such phosphonated PSU polymers and the production of blend membranes from them. rsc.orgresearchgate.net These membranes exhibit sufficient ionic conductivity, highlighting the potential of these novel materials. rsc.org The glass transition temperatures of these modified polymers are also observed to increase due to the bulky phosphonated perfluorinated side chains, indicating enhanced thermal stability. rsc.org
Below is an interactive data table summarizing the properties of modified Polysulfone (PSU) polymers.
| Polymer | Modification | Glass Transition Temperature (°C) | Key Application |
| Unmodified PSU | - | 189 | Base polymer |
| p-PSUa | Phosphonated side chains | 215 | Ion-conducting membranes |
| p-PSUs | Phosphonated side chains | 230 | Ion-conducting membranes |
An in-depth examination of the chemical compound this compound reveals its significant and varied applications across multiple domains of chemistry. This article focuses exclusively on its role in the synthesis of advanced polymers, the development of modern agrochemicals, and its critical function in analytical chemistry.
Spectroscopic and Computational Studies of Pentafluorobenzoyl Chloride and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable tools for elucidating the molecular structure and properties of pentafluorobenzoyl chloride and its derivatives. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy provide detailed information about the compound's atomic connectivity, functional groups, and electronic transitions.
NMR spectroscopy is a powerful method for characterizing fluorinated organic compounds. The presence of the magnetically active ¹⁹F nucleus, along with ¹H and ¹³C, allows for a comprehensive structural analysis. nih.gov
¹H NMR: In derivatives of this compound, such as esters, the ¹H NMR spectrum reveals signals corresponding to the alcohol moiety. For example, in 1,1,1,3,3,3-hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate, a derivative formed from the reaction of this compound, two septets are observed for the two distinct -CH(CF₃)₂ protons at δ 5.97 ppm and δ 5.02 ppm. mdpi.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. In the aforementioned derivative, the carbonyl carbon (C=O) appears at δ 156.3 ppm. mdpi.com The carbons of the highly fluorinated phenyl ring and the hexafluoroisopropyl groups show complex splitting patterns due to C-F coupling. mdpi.com For instance, the CF₃ carbons appear as quartets of multiplets around δ 120 ppm with large one-bond C-F coupling constants (¹JCF) of approximately 285 Hz. mdpi.com
¹⁹F NMR: ¹⁹F NMR is particularly informative for this class of compounds due to the large chemical shift range and sensitivity of the ¹⁹F nucleus. nih.gov For this compound, the spectrum shows distinct signals for the fluorine atoms at the ortho, meta, and para positions of the pentafluorophenyl ring. spectrabase.com In the derivative 1,1,1,3,3,3-hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate, the signals for the aromatic fluorines (F-2,6 and F-3,5) appear as multiplets at δ -136.2 ppm and δ -154.4 ppm, respectively. mdpi.com The twelve fluorine atoms of the two CF₃ groups give rise to signals around δ -74.2 ppm. mdpi.com
The following table summarizes the NMR data for a key derivative of this compound.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constants (J) in Hz | Assignment |
| ¹H | 5.97 | sept, ³JHF = 5.8 | -CO₂CH(CF₃)₂ |
| 5.02 | sept, ³JHF = 5.2 | -OCH(CF₃)₂ | |
| ¹³C | 156.3 | s | C=O |
| 146.4 | dm, ¹JCF = 265.1 | Aromatic C-F | |
| 140.8 | dm, ¹JCF = 253.7 | Aromatic C-F | |
| 120.3 | qm, ¹JCF = 285.3 | -CO₂CH(CF₃)₂ | |
| 120.1 | qm, ¹JCF = 285.3 | -OCH(CF₃)₂ | |
| 67.7 | sept, ²JCF = 35.4 | CH | |
| ¹⁹F | -74.2 | d, ³JHF = 5.8 | -CO₂CH(CF₃)₂ |
| -74.3 | m | -OCH(CF₃)₂ | |
| -136.2 | m | F-2,6 | |
| -154.4 | m | F-3,5 | |
| Data for 1,1,1,3,3,3-hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate dissolved in CDCl₃. mdpi.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound and its derivatives, the most characteristic absorption is the strong C=O stretching band of the acyl chloride or ester group. In the ester derivative 1,1,1,3,3,3-hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate, this band appears at 1768 cm⁻¹. mdpi.com Other significant peaks in the spectrum correspond to C-F and C-O bond vibrations, as well as vibrations of the aromatic ring. mdpi.com The NIST Chemistry WebBook lists IR spectrum data as being available for this compound. nist.govnist.gov
| Vibrational Frequency (ν) in cm⁻¹ | Assignment |
| 1768 | C=O Stretch (Ester) |
| 1650 | Aromatic C=C Stretch |
| 1504 | Aromatic C=C Stretch |
| 1295-1115 | C-F and C-O Stretches |
| Selected FT-IR data for 1,1,1,3,3,3-hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. mdpi.com |
UV-Visible spectroscopy provides information about electronic transitions within a molecule. bbec.ac.in This technique is particularly useful for identifying conjugated systems. bbec.ac.in The analysis of a derivative, 1,1,1,3,3,3-hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate, in ethanol shows two main absorption maxima (λmax). mdpi.com These absorptions are attributed to electronic transitions within the substituted aromatic ring. mdpi.com The recorded values were λmax at 235 nm and 283 nm. mdpi.com
Computational Chemistry and Mechanistic Investigations
Computational chemistry serves as a powerful complement to experimental studies, offering deep insights into molecular properties and reaction pathways that can be difficult to observe directly.
Density Functional Theory (DFT) has become a primary tool in quantum chemistry for investigating the electronic structure of molecules. q-chem.com DFT methods calculate the electronic energy of a system based on its electron density, providing a balance of computational efficiency and accuracy. q-chem.comnih.gov These calculations can predict molecular geometries, energies, and spectroscopic properties. nih.gov For fluorinated and chlorinated molecules, DFT has been successfully used to model local structures and chemical properties. researchgate.net Different functionals, which are approximations for the exchange-correlation energy, can be employed, such as B3LYP or M06-2X, to optimize calculations for specific systems. q-chem.comnih.gov In the context of this compound, DFT can be used to model its ground state structure, predict its vibrational frequencies for comparison with IR spectra, and calculate the energies of reactants, products, and transition states to map out reaction mechanisms. rsc.org
Computational methods, particularly DFT, are instrumental in elucidating complex reaction mechanisms. rsc.orgresearchgate.net By calculating the potential energy surface of a reaction, chemists can identify the most likely pathway and characterize the transition states involved. nih.govrsc.org
A notable example is the reaction of this compound with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). mdpi.com Experimental results show the formation of not only the expected ester but also a significant amount of a disubstituted product. mdpi.com This suggests a multi-step mechanism. Computational studies can clarify this process, which is believed to proceed via an initial esterification followed by a nucleophilic aromatic substitution (SNAr) at the para-fluorine position of the pentafluorophenyl ring. mdpi.com The hexafluoroisopropoxide anion acts as the nucleophile in the second step. mdpi.com DFT calculations can model the transition state for this SNAr reaction, providing activation energies that explain why substitution occurs preferentially at the para position, which is activated by the electron-withdrawing ester group.
Environmental and Safety Considerations in Pfbc Research
Green Chemistry Principles in PFBC Synthesis and Application
Green chemistry aims to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances acs.orgrsc.orguniroma1.it. In the context of PFBC, this involves developing synthetic routes with high atom economy, reducing waste, and utilizing less hazardous solvents.
A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created uniroma1.it. One key metric for this is "atom economy," which measures the efficiency of a reaction in converting reactants into the desired product acs.orgwikipedia.orgprimescholars.com.
A common laboratory synthesis for Pentafluorobenzoyl chloride involves the reaction of Pentafluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂).
Reaction: C₆F₅COOH + SOCl₂ → C₆F₅COCl + SO₂ + HCl
While this reaction can achieve a high yield, its atom economy is inherently less than 100% because it generates byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) chemicalbook.comlibretexts.org. Strategies to improve the greenness of this process focus on the efficient capture and potential reuse of these byproducts.
Alternative chlorinating agents like triphosgene, a safer solid substitute for highly toxic phosgene (B1210022) gas, have been studied for the synthesis of other acid chlorides. These reactions can be highly efficient and performed under mild conditions, potentially reducing energy consumption and waste asianpubs.org. Applying such catalytic methods to PFBC synthesis could significantly improve its environmental profile by minimizing the use of stoichiometric reagents that contribute to the waste stream acs.orgasianpubs.org.
Table 1: Comparison of Chlorinating Agents for Acid Chloride Synthesis
| Chlorinating Agent | Formula | Physical State | Key Byproducts | Atom Economy Consideration |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl | Lower atom economy due to gaseous byproducts. |
| Phosgene | COCl₂ | Gas (Highly Toxic) | HCl | High atom economy but extreme hazard. |
| Triphosgene (BTC) | C₃Cl₆O₃ | Solid | CO₂, HCl | Safer to handle than phosgene; byproducts are gases. |
| Oxalyl Chloride | (COCl)₂ | Liquid | CO, CO₂, HCl | Effective but generates multiple gaseous byproducts. |
Use of Environmentally Benign Solvents
Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which contribute to air pollution and pose health risks. A core principle of green chemistry is to replace these hazardous solvents with safer, more environmentally benign alternatives whenever possible researchgate.netrsc.orgsigmaaldrich.com.
Research into amide synthesis, a common application for PFBC, has explored the use of bio-based solvents. For instance, Cyrene™ (dihydrolevoglucosenone), a solvent derived from cellulose, has been demonstrated as a viable alternative to regulated dipolar aprotic solvents like DMF and NMP for the reaction of acid chlorides with amines bath.ac.uk. Such bio-derived solvents offer lower toxicity and are biodegradable, reducing their environmental footprint sigmaaldrich.com. The use of such solvents for reactions involving PFBC could significantly decrease the environmental impact associated with its application bath.ac.uk.
Table 2: Examples of Greener Solvents in Organic Synthesis
| Solvent Name | Source | Key Properties | Potential Application for PFBC |
|---|---|---|---|
| Water | Natural | Non-toxic, non-flammable | Limited by PFBC's reactivity with water. |
| Ethanol | Bio-based (renewable) | Low toxicity, biodegradable | As a reactant or co-solvent in specific derivatizations. |
| Cyrene™ | Bio-based (cellulose) | High boiling point, biodegradable, low toxicity | Alternative to DMF/NMP for reactions like amidation. |
| Supercritical CO₂ | Recycled | Non-toxic, tunable properties | Can replace traditional organic solvents in reactions and extractions. |
Environmental Impact of Fluorinated Compounds
Fluorinated organic compounds, including PFBC, are characterized by the presence of carbon-fluorine (C-F) bonds. The properties of this bond are central to the environmental behavior of these substances.
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry dtic.mil. This high bond strength imparts exceptional thermal and chemical stability to perfluorinated compounds nih.gov. Consequently, these substances are highly resistant to natural degradation processes, including photolysis, hydrolysis, and microbial breakdown dtic.milnih.govnih.gov. This resistance leads to their classification as "persistent organic pollutants" (POPs) or "forever chemicals," as they can remain in the environment for extended periods nih.govnih.gov. While PFBC itself is reactive due to the acyl chloride group, its perfluorinated aromatic ring is extremely stable and can persist after the initial reaction or degradation. Studies on related perfluorinated compounds like PFOS and PFOA have shown their widespread presence in the environment long after their initial release acs.orgresearcher.life.
The persistence of fluorinated compounds presents significant challenges for environmental remediation. Conventional waste treatment methods are often ineffective at breaking down the C-F bond mdpi.com. Research is actively exploring advanced methods to degrade these persistent substances.
Microbial Degradation: While challenging, some microorganisms have been identified that can biodegrade certain organofluorine compounds researchgate.netacs.org. This process often involves specific enzymes, such as dehalogenases, that can cleave the C-F bond, particularly in monofluorinated compounds nih.govmdpi.com. The biodegradation of highly fluorinated structures like the pentafluorophenyl group remains a significant area of research acs.org.
Advanced Oxidation Processes (AOPs): Technologies such as photocatalysis using materials like heteropolyacids have shown success in completely decomposing perfluorocarboxylic acids (PFCAs) into fluoride (B91410) ions and carbon dioxide under laboratory conditions aist.go.jp.
Physical Adsorption: Methods using activated carbon or ion-exchange resins are commonly employed to remove fluorinated compounds from water. These techniques transfer the pollutant from the liquid phase to a solid phase, which must then be managed, often through high-temperature incineration nih.gov.
Table 3: Overview of Remediation Techniques for Fluorinated Compounds
| Remediation Strategy | Mechanism | Applicability & Limitations |
|---|---|---|
| Activated Carbon Adsorption | Physical adsorption onto a porous carbon surface. | Effective for removing compounds from water; does not destroy the compounds, requires disposal/regeneration of the carbon. nih.gov |
| Incineration | High-temperature thermal destruction. | Can break down C-F bonds but requires very high temperatures (>1000°C) and can produce hazardous byproducts if incomplete. |
| Microbial Degradation | Enzymatic cleavage of the C-F bond by microorganisms. | Environmentally friendly but slow; effectiveness is highly dependent on the specific compound and microbial species. mdpi.comresearchgate.net |
| Photocatalysis | Degradation using a catalyst and a light source (e.g., UV). | Can achieve complete mineralization to F⁻ and CO₂; efficiency depends on the catalyst and reaction conditions. aist.go.jp |
Laboratory Safety Protocols for Handling PFBC
This compound is a corrosive and moisture-sensitive chemical that requires strict safety protocols to prevent injury and exposure. It reacts violently with water, producing heat and toxic gases fishersci.comnj.gov.
Engineering Controls:
Fume Hood: All handling of PFBC, including transfers, weighing, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of its corrosive vapors synquestlabs.com.
Ventilation: Ensure good general ventilation in the laboratory area synquestlabs.com.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes fishersci.com.
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. Always inspect gloves for integrity before use.
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or full suit may be necessary tcichemicals.com.
Handling and Storage:
Moisture Control: PFBC is highly sensitive to moisture and reacts violently with water fishersci.com. It should be stored in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, bases, and amines thermofisher.com. An inert atmosphere (e.g., nitrogen or argon) can be used for long-term storage.
Spill Management: Have a spill kit readily available. For small spills, use a dry, inert absorbent material (e.g., sand, vermiculite). Do not use water synquestlabs.com. For large spills, evacuate the area and contact emergency personnel. All spill cleanup materials must be disposed of as hazardous waste synquestlabs.com.
Emergency Procedures:
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention fishersci.comtcichemicals.com.
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes using a safety shower. Seek immediate medical attention fishersci.comsigmaaldrich.com.
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention fishersci.comsigmaaldrich.com.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention fishersci.comtcichemicals.com.
Table 4: Summary of Laboratory Safety for this compound
| Hazard Category | Protocol | Rationale |
|---|---|---|
| Inhalation | Work in a chemical fume hood. synquestlabs.com | Vapors are corrosive and toxic, causing severe respiratory irritation. sigmaaldrich.com |
| Skin/Eye Contact | Wear gloves, lab coat, goggles, and face shield. fishersci.comtcichemicals.com | Causes severe skin burns and eye damage. fishersci.comsigmaaldrich.com |
| Reactivity | Store away from water, alcohols, and bases. fishersci.com | Reacts violently with water and other protic substances, releasing toxic gas. fishersci.comnj.gov |
| Spills | Use dry absorbent material; avoid water. synquestlabs.com | Prevents violent reaction and spreading of hazardous material. |
| Fire | Use dry chemical or CO₂ extinguishers. | Water will react violently with the chemical. |
Protective Measures and Equipment
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. synquestlabs.comfishersci.com PFBC is corrosive and can cause severe skin burns and eye damage. fishersci.comtcichemicals.commerckmillipore.com It also reacts violently with water. fishersci.commerckmillipore.com Therefore, a comprehensive set of protective gear must be worn.
Eye and Face Protection: To safeguard against splashes and vapors, chemical safety goggles or glasses are essential. synquestlabs.comsynquestlabs.com For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles. synquestlabs.comfishersci.comsynquestlabs.com Eye protection should conform to recognized standards such as EU EN 166 or US NIOSH. echemi.com
Skin Protection: Impervious gloves must be worn to prevent skin contact. tcichemicals.comsynquestlabs.com In addition to gloves, suitable protective clothing is required to shield the body from potential exposure. synquestlabs.comfishersci.comsynquestlabs.com For comprehensive protection, this may include fire- or flame-resistant lab coats and safety shoes. synquestlabs.comsynquestlabs.comechemi.com Contaminated clothing should be removed immediately and washed before reuse. fishersci.comtcichemicals.com
Respiratory Protection: In situations where ventilation is insufficient or exposure to vapors, mists, or fumes is possible, respiratory protection is necessary. synquestlabs.comsynquestlabs.comechemi.com A full-facepiece respirator approved by NIOSH/MSHA or compliant with European Standard EN 149 should be used. fishersci.com
Emergency Equipment: Laboratories where PFBC is handled must be equipped with easily accessible emergency eye wash fountains and safety showers in the immediate vicinity of any potential exposure. synquestlabs.comfishersci.comsynquestlabs.com
A summary of recommended personal protective equipment is provided in the table below.
| Protection Type | Equipment | Purpose |
| Eye/Face | Chemical goggles, Safety glasses, Face shield | Protects against chemical splashes and vapors causing severe eye damage. synquestlabs.comfishersci.comsynquestlabs.comechemi.com |
| Skin | Protective gloves, Suitable protective clothing, Safety shoes | Prevents severe skin burns and contact with the corrosive chemical. synquestlabs.comfishersci.comsynquestlabs.comechemi.com |
| Respiratory | Full-face respirator (in case of inadequate ventilation) | Protects against inhalation of harmful fumes, mists, or vapors. synquestlabs.comfishersci.comsynquestlabs.comechemi.com |
Ventilation Requirements
Proper ventilation is a critical engineering control to minimize the inhalation exposure to this compound vapors. synquestlabs.comsynquestlabs.com Handling PFBC requires a well-ventilated workspace, especially in confined areas. fishersci.comechemi.com
Local Exhaust Ventilation: All procedures involving PFBC should be conducted within a chemical fume hood to effectively capture and remove vapors at the source. fishersci.com This is the primary means of controlling airborne concentrations and protecting laboratory personnel.
General Laboratory Ventilation: Beyond local exhaust, good general ventilation of the entire work station must be ensured to dilute any fugitive emissions and maintain a safe laboratory environment. synquestlabs.comsynquestlabs.com The ventilation system should be regularly maintained and its performance verified to ensure it is functioning correctly. In the event of a spill, the area should be ventilated to disperse vapors. synquestlabs.comsynquestlabs.com
| Ventilation Type | Requirement | Rationale |
| Primary Control | Use of a chemical fume hood. fishersci.com | To contain and exhaust vapors, mists, and fumes directly at the source of generation, preventing inhalation. |
| Secondary Control | Ensure good general ventilation of the work station. synquestlabs.comsynquestlabs.com | To dilute and remove any contaminants that may escape primary containment and reduce background concentration levels. |
Q & A
Q. What safety protocols are critical when handling pentafluorobenzoyl chloride (PFBC) in laboratory settings?
PFBC is classified as a severe eye irritant, respiratory/skin sensitizer, and potential carcinogen (IARC, ACGIH, and OSHA classifications apply at ≥0.1% concentrations) . Essential precautions include:
- Personal Protective Equipment (PPE): Impervious gloves (tested for chemical resistance), tightly sealed goggles, and lab coats. Respiratory protection is required in high-concentration environments .
- Storage: Maintain at 2–8°C in airtight containers to prevent hydrolysis (decomposes in water) .
- Ventilation: Use fume hoods for derivatization or synthesis steps to mitigate inhalation risks .
Q. How is PFBC utilized as a derivatization agent in analytical chemistry?
PFBC is widely used to enhance detectability of polar compounds (e.g., hydroxylamines, hydrazines) via gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). Key steps include:
- Reaction Conditions: Adjust sample pH to 10 for optimal nucleophilic acyl substitution (e.g., derivatizing methylhydrazine in water samples) .
- Derivatization Efficiency: Use a 1:10 molar ratio of analyte to PFBC, with 1-hour shaking for complete reaction . Post-reaction, extract derivatives with dichloromethane to isolate non-polar adducts .
Advanced Research Questions
Q. How can derivatization protocols with PFBC be optimized for trace-level detection in complex matrices?
Advanced optimization involves:
- Solvent Selection: Dichloromethane or chloroform minimizes side reactions compared to methanol, which may hydrolyze PFBC .
- Temperature Control: Perform reactions at 25°C to balance kinetics and stability; higher temperatures risk PFBC decomposition .
- Validation Metrics: Assess linearity (e.g., 0.5–50 mg/L with R² ≥0.998), recovery rates (76–82% for propineb analysis), and limits of detection (5×10⁻¹¹ g via GC-ECD) .
Q. What mechanistic insights explain PFBC’s reactivity in synthesizing fluorinated β-diketones?
PFBC reacts with enolates (e.g., diethyl malonate) via nucleophilic acyl substitution, facilitated by electron-withdrawing pentafluorophenyl groups that enhance electrophilicity at the carbonyl carbon. Key observations:
- Enolic Character: Ethyl pentafluorobenzoylacetate exhibits 54% enolic character (vs. 22% for non-fluorinated analogs) due to inductive effects stabilizing the enolate .
- Synthetic Routes: Magnesium ethoxide-catalyzed reactions yield higher purity than Jones reagent oxidation (85% vs. 72% yield) .
Q. How do researchers resolve discrepancies in NMR data for PFBC derivatives?
Q. What are the limitations of PFBC in ecological toxicity studies, and how can they be addressed?
PFBC lacks ecotoxicity data (persistence, bioaccumulation, mobility), posing challenges for environmental risk assessments . Proposed solutions:
- Alternative Derivatization Agents: Use less persistent fluorinated reagents (e.g., heptafluorobutyryl chloride) for in situ environmental analyses .
- Model Systems: Apply quantitative structure-activity relationship (QSAR) models to predict toxicity based on PFBC’s electrophilicity and logP (estimated 3.1) .
Methodological Considerations
Q. How does PFBC compare to other acyl chlorides in enhancing MS sensitivity?
PFBC outperforms non-fluorinated analogs (e.g., benzoyl chloride) due to:
- Electron Capture Potential: The pentafluorophenyl group increases electron-withdrawing effects, improving detection limits in GC-ECD (e.g., 0.2 mg/L for propineb) .
- Fragmentation Patterns: LC-ESI-MS/MS methods using PFBC derivatives enable multi-fragment monitoring (e.g., m/z 121, 151, 181 for HPB adducts), reducing false positives .
Q. What strategies improve the stability of PFBC-derived adducts during long-term storage?
- Lyophilization: Freeze-dry derivatives to prevent hydrolysis .
- Matrix Compatibility: Avoid aqueous buffers; store in anhydrous acetonitrile at −20°C .
Data Contradictions and Validation
Q. Why do recovery rates for PFBC derivatization vary across studies (e.g., 76–82% vs. 90–95%)?
Variability stems from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
